2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid
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Overview
Description
2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a methoxyphenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(4-methoxyphenoxy)benzaldehyde with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-{2-[4-(4-Hydroxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of esters of this compound.
Scientific Research Applications
2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(4-Hydroxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-{2-[4-(4-Ethoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-{2-[4-(4-Methoxyphenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxyphenoxy)phenyl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO4S/c1-22-14-6-8-16(9-7-14)23-15-4-2-12(3-5-15)18-19-13(11-24-18)10-17(20)21/h2-9,11H,10H2,1H3,(H,20,21) |
InChI Key |
JPRJNZDLACTVRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O |
Origin of Product |
United States |
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